molecular formula C18H20FNO B5718554 4-tert-butyl-N-(4-fluorobenzyl)benzamide

4-tert-butyl-N-(4-fluorobenzyl)benzamide

Cat. No.: B5718554
M. Wt: 285.4 g/mol
InChI Key: UMNIOSGGVPUSLG-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-fluorobenzyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para-position of the benzoyl ring and a 4-fluorobenzylamine substituent (Figure 1). This compound is synthesized via nucleophilic acyl substitution, typically involving tert-butyl-substituted benzoyl chloride and 4-fluorobenzylamine in the presence of a base such as triethylamine (Et₃N) .

Properties

IUPAC Name

4-tert-butyl-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNIOSGGVPUSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 4-tert-butyl-N-(4-fluorobenzyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, making it valuable in synthetic organic chemistry.

Biology

  • Biochemical Probes : The compound is being investigated as a biochemical probe in various biological assays. Its ability to interact with specific biological targets makes it suitable for studying enzyme activities and receptor interactions.

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been evaluated for its efficacy against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Mechanism of Action : The compound is known to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Industry

  • Advanced Materials and Polymers : Due to its unique structural properties, this compound is utilized in the production of advanced materials. Its thermal stability and chemical resistance make it suitable for applications in polymer science.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
This compoundAmide structure with fluorineFluorine substitution may enhance biological activity
4-tert-butyl-N-(4-chlorobenzyl)benzamideSimilar amide structure with chlorineChlorine may alter reactivity compared to fluorine
N-(4-chlorophenyl)benzamideLacks tert-butyl groupSimpler structure; potentially different activity
4-(aminomethyl)benzamideContains amine functionalityKnown for antiviral properties against filoviruses

Case Studies

  • Anti-Cancer Activity :
    A study evaluated the efficacy of this compound against human cancer cell lines. Results showed significant inhibition of proliferation at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in oncology .
  • Biochemical Assays :
    In biochemical assays designed to study enzyme inhibition, the compound demonstrated effective inhibition of specific kinases involved in cancer progression. The IC₅₀ values were recorded at approximately 50 nM, suggesting high potency .
  • Material Science Applications :
    The compound has been incorporated into polymer matrices for enhanced thermal stability. Research indicates that polymers containing this compound exhibit improved mechanical properties compared to traditional materials .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide backbone : Provides a rigid aromatic scaffold.
  • tert-Butyl group (C(CH₃)₃) : Increases steric bulk and lipophilicity (cLogP ~5.14 estimated from analogs) .

Comparison with Structurally Similar Compounds

4-Fluoro-N-(4-fluorobenzyl)benzamide

Structural Differences :

  • Lacks the tert-butyl group; instead, a fluorine atom occupies the para-position of the benzoyl ring.
  • Molecular Formula: C₁₄H₁₁F₂NO vs. C₁₈H₂₁FNO for the tert-butyl analog. Key Findings:
  • Reduced lipophilicity (cLogP ~3.8) compared to the tert-butyl derivative, likely affecting blood-brain barrier penetration .
  • Demonstrated utility as a precursor in PET radioligand synthesis due to fluorine’s isotopic properties .

Mosapride and Derivatives

Structural Differences :

  • Mosapride (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) incorporates a morpholine ring and additional substituents (chloro, ethoxy) . Key Findings:
  • The 4-fluorobenzyl group in Mosapride contributes to serotonin 5-HT₄ receptor agonism, but its activity is reduced in metabolites lacking this group .
  • Unlike Mosapride, 4-tert-butyl-N-(4-fluorobenzyl)benzamide lacks the morpholine and chloro/ethoxy groups, suggesting divergent pharmacological targets.

4-tert-Butyl-N-(4-methoxyphenyl)benzamide

Structural Differences :

  • Replaces the 4-fluorobenzyl group with a 4-methoxyphenyl substituent.
    Key Findings :
  • The methoxy group (–OCH₃) is electron-donating, increasing solubility in polar solvents compared to the fluorobenzyl analog .

Thiazolylsulfamoyl and Benzimidazole Derivatives

Structural Differences :

  • Compounds like 4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide feature sulfonamide and heterocyclic groups .
    Key Findings :
  • The sulfonamide-thiazole moiety enhances hydrogen-bonding capacity, likely improving enzyme inhibition (e.g., kinase or protease targets) compared to the simpler fluorobenzyl analog.
  • Increased molecular weight (~415 g/mol vs. ~275 g/mol) may reduce bioavailability .

Role of Substituents in Activity

  • tert-Butyl Group : Enhances lipophilicity, critical for CNS-targeting compounds (e.g., PipISB, a CB1 receptor radioligand with cLogD7.4 = 5.14) .
  • Fluorobenzyl Group : Improves metabolic stability and receptor affinity due to fluorine’s electronegativity and small atomic radius .

PCAF HAT Inhibition Insights

  • While direct data for this compound are lacking, analogs with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) show potent PCAF HAT inhibition (~79%), suggesting that bulky substituents like tert-butyl may similarly enhance activity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Activity/Property Reference
This compound C₁₈H₂₁FNO tert-Butyl, 4-fluorobenzyl High lipophilicity (est. cLogP ~5)
4-Fluoro-N-(4-fluorobenzyl)benzamide C₁₄H₁₁F₂NO 4-Fluorobenzyl, 4-fluoro PET radioligand precursor
Mosapride C₂₁H₂₅ClFN₃O₃ Morpholine, 4-fluorobenzyl 5-HT₄ receptor agonist
4-tert-Butyl-N-(4-methoxyphenyl)benzamide C₁₈H₂₁NO₂ tert-Butyl, 4-methoxyphenyl Increased solubility
4-tert-Butyl-N-{4-(thiazolyl)sulfamoyl}benzamide C₂₀H₂₁N₃O₃S₂ tert-Butyl, sulfonamide-thiazole Kinase inhibition potential

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., tert-butyl at C4, fluorobenzylamide at N) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 314.15) .
  • Thermal Analysis : TGA/DSC assess decomposition points (>200°C) and crystallinity .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

How do reaction kinetics and solvent polarity influence the yield and selectivity during synthesis?

Advanced Research Question

  • Kinetic Studies : Pseudo-first-order kinetics in amidation reactions show rate constants (kk) increase with temperature (Arrhenius plots, EaE_a ≈ 50–60 kJ/mol) .
  • Solvent Effects : Polar solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity due to competing hydrolysis. Low-polarity solvents (e.g., DCM) favor amide formation .
  • Contradiction Resolution : Discrepancies in reported yields (60–85%) arise from trace moisture or impurities in starting materials. Use Karl Fischer titration to monitor solvent dryness .

What methodologies are employed to resolve contradictions in biological activity data across different assays?

Advanced Research Question

  • Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., cisplatin) to address variability in IC50_{50} values .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies target affinity (KDK_D) and identifies non-specific interactions with off-target proteins .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate assay-specific artifacts (e.g., solvent DMSO >1% cytotoxicity) .

How can computational methods elucidate the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. The tert-butyl group shows hydrophobic packing in ATP-binding pockets (ΔG\Delta G ≈ -9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency (R2R^2 >0.85 in Gram-positive models) .

What are the key functional groups, and how do they dictate reactivity?

Basic Research Question

  • tert-Butyl Group : Enhances lipophilicity (logP ≈ 3.5) and steric shielding, reducing oxidative degradation .
  • Fluorobenzyl Moiety : Electron-withdrawing fluorine increases amide bond stability (resistant to hydrolysis at pH 1–13) .
  • Benzamide Core : Participates in hydrogen bonding with biological targets (e.g., carbonyl oxygen as H-bond acceptor) .

Advanced Research Question

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C). LC-MS identifies degradation products (e.g., hydrolyzed benzoic acid) .
  • Long-Term Stability : Store at -20°C in amber vials; >95% purity retained after 12 months .

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